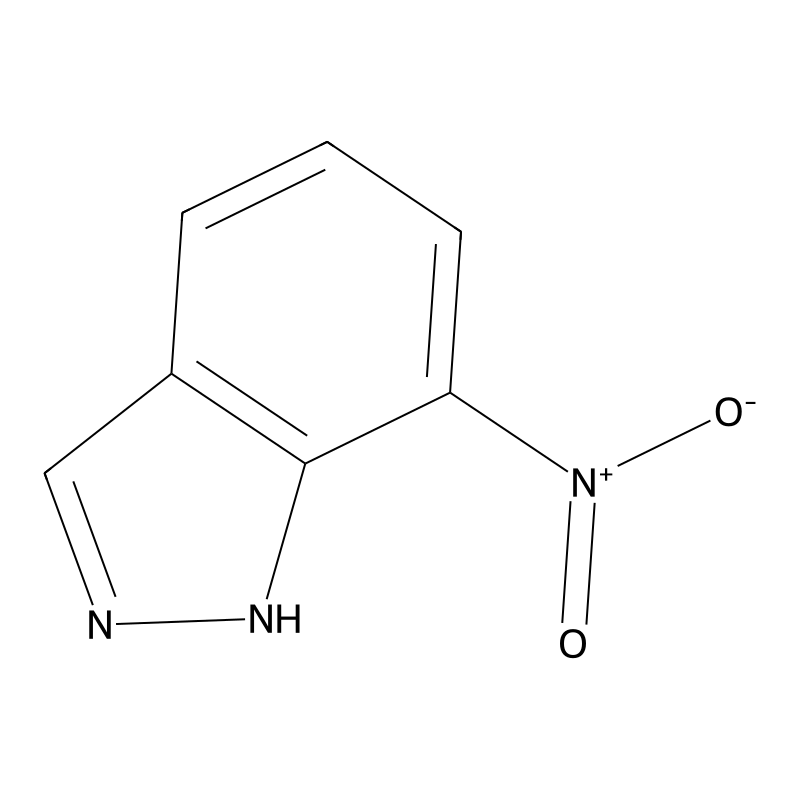

7-Nitroindazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Understanding Nitric Oxide and nNOS Function

Nitric oxide (NO) is a signaling molecule involved in diverse physiological functions, including vasodilation, neurotransmission, and immune response. In the nervous system, nNOS is primarily expressed in neurons and is responsible for NO production that modulates neuronal communication, learning, memory, and synaptic plasticity.

Investigating the Role of NO in the Nervous System

-Nitroindazole's ability to selectively inhibit nNOS makes it a valuable tool for researchers studying the role of NO in various neurological processes. Some key areas of investigation include:

- Learning and memory: Studies using 7-NI have shown its potential impact on learning and memory consolidation .

- Neurodegenerative diseases: 7-NI has been explored in the context of neurodegenerative diseases like Alzheimer's and Parkinson's, where abnormal NO production might contribute to neuronal damage .

- Epilepsy: Research suggests that 7-NI might influence seizure activity by modulating glutamate levels in the brain .

- Drug addiction: Studies have investigated the potential of 7-NI to mitigate the negative effects of drugs like cocaine by influencing neurochemical pathways .

7-Nitroindazole is a heterocyclic compound characterized by the presence of an indazole ring that has been nitrated at the 7 position. Its chemical formula is , and it is recognized as a selective inhibitor of neuronal nitric oxide synthase, an enzyme crucial for the production of nitric oxide in neuronal tissues. The inhibition mechanism involves competition with both L-arginine and tetrahydrobiopterin, leading to a reduction in nitric oxide signaling, which plays a significant role in various physiological processes including neurotransmission and vascular regulation .

7-NI acts as a competitive inhibitor of nNOS. It is believed to bind to the enzyme's active site, competing with the natural substrate L-arginine for the binding pocket []. This competition hinders the production of NO, a crucial signaling molecule involved in various neuronal functions. Studies suggest that 7-NI exhibits some selectivity towards nNOS compared to other nitric oxide synthase isoforms [].

- Toxicity: Limited data available on its specific toxicity. However, nitroaromatic compounds can have harmful effects if ingested, inhaled, or absorbed through the skin [].

- Flammability: Information on flammability is not readily available. However, nitroaromatic compounds can be explosive under certain conditions [].

7-Nitroindazole primarily functions through its interaction with neuronal nitric oxide synthase. By inhibiting this enzyme, it reduces the conversion of L-arginine to nitric oxide, thus affecting downstream signaling pathways. The compound's reactivity can be summarized as follows:

- Inhibition of Nitric Oxide Synthase: It competes with L-arginine and tetrahydrobiopterin for binding sites on the enzyme.

- Reduction of Oxidative Stress: By decreasing nitric oxide production, it may help mitigate oxidative stress in neuronal tissues .

- Potential Interaction with Other Compounds: 7-Nitroindazole's effects can be influenced by other pharmacological agents, such as benzodiazepines, which may enhance central nervous system depression when combined .

The biological activity of 7-Nitroindazole has been extensively studied, particularly regarding its neuroprotective properties. It has shown promise in:

- Protecting Against Neurotoxicity: Research indicates that it can mitigate oxidative stress and neurotoxicity induced by substances like cocaine, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

- Anticonvulsant Effects: While primarily known for its inhibitory action on nitric oxide synthase, it may also exert anticonvulsive effects through mechanisms unrelated to nitric oxide signaling .

- Influencing Inflammatory Responses: By modulating nitric oxide levels, 7-Nitroindazole may also impact inflammation and related pathways in various tissues .

The synthesis of 7-Nitroindazole typically involves the nitration of indazole at the 7 position. Common methods include:

- Nitration Reaction: Indazole is treated with a nitrating agent (such as concentrated nitric acid) under controlled conditions to achieve selective nitration.

- Purification: The crude product is purified through recrystallization or chromatography techniques to isolate pure 7-nitroindazole.

- Characterization: The final compound is characterized using spectroscopic methods like NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm its structure .

7-Nitroindazole has several applications in scientific research and potential therapeutic contexts:

- Neuroscience Research: It is widely used to study the role of nitric oxide in neuronal signaling and its implications in various neurological disorders.

- Pharmacological Studies: As an experimental drug, it serves as a tool for investigating the effects of nitric oxide modulation on behaviors related to addiction and neuroprotection .

- Potential Therapeutics: Ongoing research aims to explore its utility in treating conditions characterized by excitotoxicity and oxidative stress, such as Alzheimer's disease and other neurodegenerative disorders .

Interaction studies involving 7-Nitroindazole have revealed its complex role in various biological systems:

- Combination with Other Drugs: Studies indicate that combining 7-Nitroindazole with other compounds can enhance or mitigate its effects on neuronal activity and oxidative stress responses.

- Effects on Neurotransmission: Its inhibition of neuronal nitric oxide synthase alters neurotransmitter dynamics, impacting learning, memory, and behavior in animal models .

- Impact on Inflammation: Research shows that it can influence inflammatory pathways by modulating nitric oxide levels, which could have implications for diseases involving chronic inflammation .

Several compounds exhibit similar properties or mechanisms to 7-Nitroindazole. Here are some notable examples:

Uniqueness of 7-Nitroindazole

What sets 7-Nitroindazole apart from these compounds is its selectivity for neuronal nitric oxide synthase, making it particularly valuable for studying neurological processes without broadly affecting all forms of nitric oxide synthase activity.

Modulation of Dopaminergic Transmission in Parkinsonian Models

7-Nitroindazole exerts significant neuroprotective effects in experimental Parkinson’s disease by targeting nitric oxide-mediated dysregulation of dopaminergic pathways. In a rat model of 6-hydroxydopamine (6-OHDA)-induced nigrostriatal degeneration, 7-NI treatment reduced dopaminergic cell loss in the substantia nigra pars compacta by 42% compared to untreated controls [1]. This protection correlated with normalized phosphorylation of dopamine- and cAMP-regulated phosphoprotein (DARPP-32) at threonine-34, a key integration node for dopamine and glutamate signaling [1].

The compound’s efficacy stems from its selective inhibition of nNOS, which is overexpressed in the dopamine-depleted striatum following 6-OHDA lesions [1]. By reducing nitric oxide production, 7-NI prevents excessive activation of protein kinase A and subsequent aberrant DARPP-32 phosphorylation [1]. This mechanism preserves striatal medium spiny neuron responsiveness to residual dopamine, as evidenced by:

| Parameter | 6-OHDA Lesion | 6-OHDA + 7-NI |

|---|---|---|

| TH+ Neurons (SNpc) | 28% of control | 70% of control |

| pT34-DARPP-32(+) cells | 215% increase | 98% of control |

| Rotational asymmetry (ipsi) | 83% reduction | 41% reduction |

Data derived from striatal immunohistochemistry and behavioral testing [1] [6].

Notably, 7-NI’s effects extend beyond mere enzyme inhibition. Microdialysis studies reveal it normalizes glutamate-dopamine cross-talk in the dorsolateral striatum, reducing pathological synaptic plasticity that underlies motor deficits [6]. This dual action on both nitric oxide signaling and neurotransmitter balance positions 7-NI as a multifunctional agent in Parkinsonian models.

Attenuation of L-DOPA-Induced Dyskinesias Through Striatal Pathway Regulation

Chronic L-DOPA administration in advanced Parkinson’s disease frequently induces debilitating dyskinesias, mediated through maladaptive striatal signaling. Primate studies using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated macaques demonstrate that 7-NI co-administration reduces peak-dose dyskinesia severity by 57% without compromising L-DOPA’s anti-parkinsonian efficacy [2].

The therapeutic window arises from 7-NI’s preferential inhibition of striatal nNOS isoforms coupled with spared endothelial NOS activity [6]. This selectivity prevents excessive nitric oxide-mediated amplification of D1 receptor signaling while maintaining cerebrovascular function. Key molecular interactions include:

- DARPP-32/Protein Phosphatase-1 Regulation: 7-NI reduces aberrant phosphorylation of DARPP-32 at threonine-75, restoring protein phosphatase-1 activity and normalizing GABAergic output from direct pathway neurons [1].

- Extracellular Signal-Regulated Kinase (ERK) Modulation: By attenuating nitric oxide-dependent ERK phosphorylation in striatopallidal neurons, 7-NI prevents synaptic ultrastructural changes associated with dyskinetic movements [2].

| Metric | L-DOPA Alone | L-DOPA + 7-NI |

|---|---|---|

| Dyskinesia Duration | 122 ± 18 min | 52 ± 11 min* |

| Parkinsonian Score | 2.4 ± 0.3 | 2.1 ± 0.2 |

| Striatal nNOS Activity | 188% of control | 92% of control |

Data from MPTP-treated macaques; *p < 0.05 vs. L-DOPA alone [2] [6].

This striatal pathway regulation occurs without altering L-DOPA pharmacokinetics, suggesting 7-NI acts downstream of dopamine receptor activation. The compound’s ability to decouple therapeutic and dyskinetic responses to L-DOPA represents a significant advance in managing late-stage Parkinsonian symptoms.

Neuroprotective Effects Against Excitotoxic Neuronal Damage

7-Nitroindazole demonstrates region-specific neuroprotection in excitotoxicity models, with paradoxical effects observed across different brain areas. In the hippocampus, systemic 7-NI administration (5 mg/kg) reduces kainic acid-induced CA1 neuronal loss by 68% through inhibition of glutamate-NMDA receptor-coupled nitric oxide production [4]. Contrastingly, intrastriatal 7-NI exacerbates kainate toxicity, decreasing choline acetyltransferase activity by 72% versus 38% in vehicle controls [5].

This dichotomy arises from differential nNOS expression patterns and pathway interactions:

Hippocampal Protection Mechanism

- Blocks NMDA receptor-induced nNOS activation via postsynaptic density protein-95 (PSD-95) uncoupling

- Reduces peroxynitrite formation by 84% in CA1 pyramidal neurons [4]

- Preserves mitochondrial membrane potential (ΔΨm) during glutamate storms [4]

Striatal Exacerbation Factors

- Disinhibits presynaptic glutamate release via retrograde nitric oxide signaling blockade

- Impairs astrocytic uptake of excess extracellular glutamate (+41% accumulation) [5]

- Reduces neuroprotective heat shock protein-70 expression (-57% vs. controls) [5]

| Region | Intervention | Neuronal Survival | Key Biomarker Change |

|---|---|---|---|

| Hippocampus | 7-NI + KA | 82% of control | Nitrotyrosine -79% [4] |

| Striatum | 7-NI + KA | 29% of control | Glutamate +41% [5] |

These opposing outcomes highlight the necessity for brain region-specific therapeutic strategies when targeting nitric oxide pathways. The hippocampal protection aligns with 7-NI’s efficacy in global cerebral ischemia models, while striatal vulnerability necessitates caution in basal ganglia disorders [4] [5].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H301 (86.67%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (11.11%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H341 (11.11%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H351 (86.67%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (86.67%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

Wikipedia

Dates

Valeriana officinalis extract and 7-Nitroindozole ameliorated seizure behaviours, and 7-Nitroindozole reduced blood pressure and ECG parameters in pentylenetetrazole-kindled rats

A Kapucu, S Ustunova, K Akgun-DarPMID: 33006866 DOI: 10.24425/pjvs.2020.133652

Abstract

Nitric oxide (NO) is known to be a neuromodulator with dual proconvulsive and anticonvul- sive action. Valeriana officinalis (VAL) was previously believed to be antiepileptic, but is today known as a sedative and sleep regulator. Seizures may be associated with abnormal electrocardio- graphic changes and cardiac dysfunction arising from epilepsy may be related with neuronal nitric oxide (nNO). This study was aimed to investigate the effects of the neuronal nitric oxide synthase (nNOS) inhibitor 7-Nitroindazole (7-NI) and VAL on seizure behaviours and electrocar- diographic parameters in the pentylentetrazole (PTZ)-kindled seizure model. Wistar rats were randomised into saline control, PTZ-kindled, 7-NI, VAL and VAL+PTZ, 7-NI+PTZ and VAL+7-NI+PTZ groups. Latency, stage, frequency of seizures, blood pressure (BP), heart rate (HR) and corrected QT (QTc) values were evaluated. Frequency and stage of seizures, BP and HR increased, while seizure latency decreased and QTc was prolonged in the PTZ-kindled group. 7-NI and VAL had no effects on BP and HR variables under normal conditions, but ameliorated the seizure stage and frequency of seizures. 7-NI treatment also resulted in a reduction of the increased BP and prolonged QTc values observed in PTZ-kindled rats. Considering these results, QTc prolongation may be used as a predictor for recurrent seizures. 7-NI and VAL exhibited different effects on seizures and ECG variables. 7-NI shows potential as an anticonvulsant drug agent in epileptic patients with cardiac dysfunctions and those additional studies including in-vivo experiments are essential.Neuronal Nitric Oxide Inhibitor 7-Nitroindazole Improved Brain-Derived Neurotrophic Factor and Attenuated Brain Tissues Oxidative Damage and Learning and Memory Impairments of Hypothyroid Juvenile Rats

Sara Memarpour, Farimah Beheshti, Yousef Baghcheghi, Abbas Ali Vafaei, Mahmoud Hosseini, Ali Rashidy-PourPMID: 32930947 DOI: 10.1007/s11064-020-03128-6

Abstract

Hypothyroidism-associated learning and memory impairment is reported to be connected to oxidative stress and reduced levels of brain-derived neurotrophic factor (BDNF). The effects of neuronal nitric oxide inhibitor 7-nitroindazole (7NI) on brain tissues oxidative damage, nitric oxide (NO), BDNF and memory impairments in hypothyroid juvenile rats were investigated. Male Wistar juvenile rats (20 days old) were divided into five groups, including Martinez et al. (J Neurochem 78 (5):1054-1063, 2001). Control in which vehicle was injected instead of 7NI, (Jackson in Thyroid 8 (10):951-956, 1998) Propylthiouracil (PTU) where 0.05% PTU was added in drinking water and vehicle was injected instead of 7NI, (Gong et al. in BMC Neurosci 11 (1):50, 2010; Alva-Sánchez et al. in Brain Res 1271:27-35, 2009; Anaeigoudari et al. in Pharmacol Rep 68 (2): 243-249, 2016) PTU-7NI 5, PTU-7NI 10 and PTU-7NI 20 in which 5, 10, or 20 mg/kg7NI was injected intraperitoneally (i.p.). Following 6 weeks, Morris water maze (MMW) and passive avoidance learning (PAL) tests were used to evaluate the memory. Finally, the hippocampus and the cortex of the rats were removed after anesthesia by urethane to be used for future analysis. The escape latency and traveled path in MWM test was increased in PTU group (P < 0.001). PTU also reduced the latency to enter the dark box of PAL and the time spent and the distance in the target quadrant in MWM test (P < 0.001 and P < 0.01). Treatment with 7NI attenuated all adverse effects of PTU (P < 0.05 to P < 0.001). PTU lowered BDNF and thiol content and superoxide dismutase (SOD) and catalase (CAT) activities in the brain but increased malondialdehyde (MDA) and nitric oxide (NO) metabolites. In addition, 7NI improved thiol, SOD, CAT, thiol, and BDNF but attenuated MDA and NO metabolites. The results of the current study showed that 7NI improvement in the learning and memory of the hypothyroid juvenile rats, which was accompanied with improving of BDNF and attenuation of NO and brain tissues oxidative damage.NMDA-induced nitric oxide generation and CREB activation in central nervous system is dependent on eukaryotic elongation factor 2 kinase

Luis Felipe Homem Gladulich, Maria Carolina Peixoto-Rodrigues, Paula Campello-Costa, Roberto Paes-de-Carvalho, Marcelo CossenzaPMID: 32569665 DOI: 10.1016/j.bbamcr.2020.118783

Abstract

The NMDA receptor is crucial to several functions in CNS physiology and some of its effects are mediated by promoting nitric oxide production from L-arginine and activation of signaling pathways and the transcription factor CREB. Our previous work demonstrated in retinal cells that increasing intracellular free L-arginine levels directly correlates to nitric oxide (NO) generation and can be promoted by protein synthesis inhibition and increase of free L-arginine concentration. Eukaryotic elongation factor 2 kinase (eEF2K), a calcium/calmodulin-dependent kinase, is also known to be activated by NMDA receptors leading to protein synthesis inhibition. Here we explored how does eEF2K participate in NMDA-induced NO signaling. We found that when this enzyme is inhibited, NMDA loses its ability to promote NO synthesis. On the other hand, when NO synthesis is increased by protein synthesis inhibition with cycloheximide or addition of exogenous L-arginine, eEF2K has no participation, showcasing a specific link between this enzyme and NMDA-induced NO signaling. We have previously shown that inhibition of the canonical NO signaling pathway (guanylyl cyclase/cGMP/cGK) blocks CREB activation by glutamate in retinal cells. Interestingly, pharmacological inhibition of eEF2K fully prevents CREB activation by NMDA, once again demonstrating the importance of eEF2K in NMDA receptor signaling. In summary, we demonstrated here a new role for eEF2K, directly controlling NMDA-dependent nitrergic signaling and modulating L-arginine availability in neurons, which can potentially be a new target for the study of physiological and pathological processes involving NMDA receptors in the central nervous system.Blockade of nitric oxide signalling promotes resilience to the effects of social defeat stress on the conditioned rewarding properties of MDMA in mice

M P García-Pardo, M LLansola, V Felipo, J E De la Rubia Ortí, M A AguilarPMID: 32142901 DOI: 10.1016/j.niox.2020.03.001

Abstract

MDMA abuse continues being a serious problem in our society. Environmental factors, such as stress, increase the vulnerability of individuals to develop drug abuse and we have observed that exposure to social defeat (SD) stress alters the sensitivity of mice to the rewarding effects of MDMA in the conditioned place preference (CPP) paradigm. In the present study, we evaluated the role of the nitric oxide (NO) pathway in the effects of SD on the rewarding properties of MDMA. Three groups of mice were treated with an inhibitor of NO synthesis, 7-nitroindazole (0, 7.25 and 12.5 mg/kg), before each exposure to SD and place conditioning with MDMA (1.25 mg/kg) on PND 54, 56, 58, and 60. One control group was not exposed to SD before place conditioning. In addition, we studied the effects of SD on the levels of nitrites in the striatum, hippocampus and frontal cortex. Our results showed that the low dose of 7-nitroindazole blocked the effects of SD on the rewarding properties of MDMA. Moreover, SD exposure increased the nitrites in the prefrontal cortex and hippocampus. These results demonstrated the role of NO signalling in the effects of SD stress in mice and suggested that the inhibition of NO synthesis may confer resilience to the effects of social stress on the rewarding properties of MDMA. The manipulation of the NO signalling pathway could be a useful target for the treatment of MDMA-dependent subjects who experienced high levels of stress.Modulatory effect of opioid ligands on status epilepticus and the role of nitric oxide pathway

Shahab Meskinimood, Nastaran Rahimi, Hedyeh Faghir-Ghanesefat, Mahdi Gholami, Mohammad Sharifzadeh, Ahmad Reza DehpourPMID: 31675604 DOI: 10.1016/j.yebeh.2019.106563

Abstract

Epilepsy is a chronic disorder that causes unprovoked, recurrent seizures. Status epilepticus (SE) is a medical emergency associated with significant morbidity and mortality. Morphine has been the cornerstone of pain controlling medicines for a long time. In addition to the analgesic and opioid responses, morphine has also revealed anticonvulsant effects in different epilepsy models including pentylenetetrazole (PTZ)-induced seizures threshold. Some authors suggest that nitric oxide (NO) pathway interactions of morphine explain the reason for its pro or anticonvulsant activities. To induce SE, injection of a single dose of lithium chloride (127 mg/kg, intraperitoneal (i.p.)) 20 h before pilocarpine (60 mg/kg, i.p.) was used. Administration of morphine (15 mg/kg, i.p.) inhibited the SE and decreased the mortality in rats when injected 30 min before pilocarpine. On the other hand, injection of L-N-nitro arginine methyl ester (L-NAME, a nonselective NO synthase (NOS) blocker; 10 mg/kg, i.p.), 7-nitroindazole (7-NI, a neuronal NOS (nNOS) blocker; 30 mg/kg, i.p.), and aminoguanidine (AG, an inducible NOS (iNOS) blocker; 50 mg/kg, i.p.) 15 min before morphine, significantly reversed inhibitory effect of morphine on SE. Subsequently, measurement of nitrite metabolite levels in the hippocampus of SE-induced rats displayed high levels of nitrite metabolite for the control group. However, after injection of morphine in SE-induced rats, nitrite metabolite levels reduced. In conclusion, these findings demonstrated that NO pathway (both nNOS and iNOS) interactions are involved in the anticonvulsant effects of morphine on the SE signs and mortality rate induced by lithium-pilocarpine in rats.

Essential role for neuronal nitric oxide synthase in acute ethanol-induced motor impairment

James Auta, Eleonora Gatta, John M Davis, Huaibo Zhang, Subhash C Pandey, Alessandro GuidottiPMID: 32278831 DOI: 10.1016/j.niox.2020.04.003

Abstract

The cerebellum is widely known as a motor structure because it regulates and controls motor learning, coordination, and balance. However, it is also critical for non-motor functions such as cognitive processing, sensory discrimination, addictive behaviors and mental disorders. The cerebellum has the highest relative abundance of neuronal nitric oxide synthase (nNos) and is sensitive to ethanol. Although it has been demonstrated that the interaction of γ-aminobutyric acid (GABA) and nitric oxide (NO) might play an important role in the regulation of ethanol-induced cerebellar ataxia, the molecular mechanisms through which ethanol regulates nNos function to elicit this behavioral effect have not been studied extensively. Here, we investigated the dose-dependent effects of acute ethanol treatment on motor impairment using the rotarod behavioral paradigm and the alterations of nNos mRNA expression in cerebellum, frontal cortex (FC), hippocampus and striatum. We also examined the link between acute ethanol-induced motor impairment and nNos by pharmacological manipulation of nNos function. We found that acute ethanol induced a dose-dependent elevation of ethanol blood levels which was associated with the impairment of motor coordination performance and decreased expression of cerebellar nNos. In contrast, acute ethanol increased nNos expression in FC but did not to change the expression for this enzyme in striatum and hippocampus. The effects of acute ethanol were attenuated by l-arginine, a precursor for NO and potentiated by 7-nitroindazole (7-NI), a selective inhibitor of nNos. Our data suggests that differential regulation of nNos mRNA expression in cerebellum and frontal cortex might be involved in acute ethanol-induced motor impairment.Denitrosylation of nNOS induced by cerebral ischemia-reperfusion contributes to nitrosylation of CaMKII and its inhibition of autophosphorylation in hippocampal CA1

L-M Yu, T-Y Zhang, X-H Yin, Q Yang, F Lu, J-Z Yan, C LiPMID: 31539160 DOI: 10.26355/eurrev_201909_18891

Abstract

The aim of this study is to investigate the relation between CaMKII S-nitrosylation and its activation, as well as the underlying mechanism, after global cerebral ischemia-reperfusion.The rat model of cerebral ischemia-reperfusion was established by four-vessel occlusion of 15 min and reperfusion of different times. nNOS inhibitor 7-nitroindazole (7-NI), exogenous nitric oxide donor GSNO (nitrosoglutathione), or N-methyl-D-aspartate receptor (NMDAR) antagonist MK-801 were administered before ischemia. The expressions of S-nitrosylation and phosphorylation of CaMKII and nNOS were detected by biotin switch assay, immunoblotting, and immunohistochemical staining after cerebral ischemia-reperfusion. The survival of hippocampal CA1 pyramidal cells after administration of the three drugs was examined by cresyl violet staining.

Following cerebral ischemia-reperfusion, the S-nitrosylation of CaMKII was increased, accompanied by a decrease of phosphorylation, suggesting a decrease of activity (p<0.05). Meanwhile, the phosphorylation and S-nitrosylation of nNOS were notably decreased at the same time point (p<0.05). The administration of 7-NI, GSNO, and MK-801 increased the S-nitrosylation and phosphorylation of nNOS, leading to the attenuation of increased S-nitrosylation and decreased autophosphorylation of CaMKII after cerebral ischemia-reperfusion (p<0.05). Administration of MK-801, GSNO, and 7-NI significantly decreased the neuronal damage in rat hippocampal CA1 caused by cerebral ischemia-reperfusion (p<0.05).

After cerebral ischemia-reperfusion, the decrease of autophosphorylation of CaMKII regulated by its S-nitrosylation may be due to the denitrosylation of nNOS and subsequent NO production. Increasing the phosphorylation of CaMKII by nNOS inhibitor, exogenous NO donor or NMDA receptor antagonist exerted neuroprotective effects against cerebral ischemia-reperfusion injury.

Chronic NOS Inhibition Affects Oxidative State and Antioxidant Response Differently in the Kidneys of Young Normotensive and Hypertensive Rats

M Majzunova, M Kvandova, A Berenyiova, P Balis, I Dovinova, S CacanyiovaPMID: 31885800 DOI: 10.1155/2019/5349398

Abstract

Deficiency of nitric oxide (NO) and oxidative stress can be a cause, a consequence, or, more often, a potentiating factor for hypertension and hypertensive renal disease. Both NO and superoxide anions are radical molecules that interact with each other, leading to oxidative damage of such organs as the kidney. In the present study, we investigated the effect of chronic-specific (neuronal NOS inhibition) and nonspecific NOS inhibition on the oxidative state and antioxidant response and associated oxidative damage of the kidney of young normotensive and hypertensive rats. Young male normotensive Wistar rats (WRs, age 4 weeks) and spontaneously hypertensive rats (SHRs, age 4 weeks) were divided into three groups for each strain by the type of administered compounds. The first group was treated with 7-nitroindazole (WR+7-NI; SHR+7-NI), the second group was treated with N(G)-nitro-L-arginine-methyl ester (WR+L-NAME; SHR+L-NAME), and the control group was treated with pure drinking water (WR; SHR) continuously for up to 6 weeks. Systolic blood pressure increased in WR+L-NAME after the first week of administration and increased slightly in SHR+L-NAME in the third week of treatment. 7-NI had no effect on blood pressure. While total NOS activity was not affected by chronic NOS inhibition in any of the WR groups, it was attenuated in SHR+7-NI and SHR+L-NAME. Nitration of proteins (3-nitrotyrosine expression) was significantly reduced in WR+7NI but not in WR+L-NAME and increased in SHR+7-NI and SHR+L-NAME. Immunoblotting analysis of SOD isoforms showed decreased SOD2 and SOD3 expressions in both WR+7-NI and WR+L-NAME followed by increased SOD activity in WR+L-NAME. Conversely, increased expression of SOD2 and SOD3 was observed in SHR+L-NAME and SHR+7-NI, respectively. SOD1 expression and total activity of SOD did not change in the SHR groups. Our results show that the antioxidant defense system plays an important role in maintaining the oxidative state during NO deficiency. While the functioning antioxidant system seeks to balance the oxidation state in the renal cortex of normotensive WRs, the impaired antioxidant activity leads to the development of oxidative damage of proteins in the kidney induced by peroxynitrite in SHRs.Involvement of NO in Antinociception of NSAIDS in Murine Formalin Hind Paw Assay

Viviana Noriega, Hugo F Miranda, Juan Carlos Prieto, Ramón Sotomayor-Zárate, Fernando SierraltaPMID: 32000276 DOI: 10.1055/a-1095-5418

Abstract

There are different animal models to evaluate pain among them the formalin hind paw assay which is widely used since some of its events appear to be similar to the clinical pain of humans. The assay in which a dilute solution of formalin is injected into the dorsal hindpaw of a murine produces two 'phases' of pain behavior separated by a inactive period. The early phase (Phase I) is probably due to direct activation of nociceptors and the second phase (Phase II) is due to ongoing inflammatory input and central sensitization. Mice were used to determine the potency antinociceptive of piroxicam (1,3,10,and 30 mg/kg), parecoxib (0.3, 1,3,10 and 30 mg/kg), dexketoprofen (3,10,30 and 100 mg/kg) and ketoprofen (3,10,30 and 100 mg/kg). Dose-response for each NSAIDs were created before and after 5 mg/kg of L-NAME i.p. or 5 mg/kg i.p. of 7-nitroindazole. A least-squares linear regression analysis of the log dose-response curves allowed the calculation of the dose that produced 50% of antinociception (ED50) for each drug. The ED50 demonstrated the following rank order of potency, in the phase I: piroxicam > dexketoprofen > ketoprofen > parecoxib and in the phase II: piroxicam > ketoprofen > parecoxib > dexketoprofen. Pretreatment of the mice with L-NAME or 7-nitroindazol induced a significant increase of the analgesic power of the NSAIDs, with a significant reduction of the ED50. It is suggested that NO may be involved in both phases of the trial, which means that nitric oxide regulates the bioactivity of NSAIDs.Pharmacological NOS-1 Inhibition Within the Hippocampus Prevented Expression of Cocaine Sensitization: Correlation with Reduced Synaptic Transmission

Emilce Artur de la Villarmois, Laura A Gabach, Santiago Bianconi, Maria Belen Poretti, Victoria Occhieppo, Helgi B Schiöth, Valeria P Carlini, Mariela Fernanda PérezPMID: 31378002 DOI: 10.1007/s12035-019-01725-3